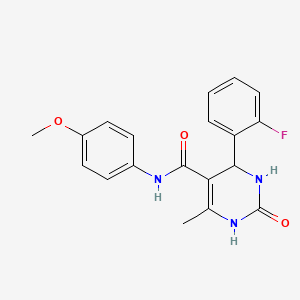![molecular formula C18H13FN4O B5086285 3-[4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4(3H)-quinazolinone](/img/structure/B5086285.png)
3-[4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4(3H)-quinazolinone, commonly known as "FMQ," is a synthetic compound that has been widely studied for its potential use in scientific research. FMQ belongs to the class of quinazolinone derivatives and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of FMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. FMQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and is a target for many anti-cancer drugs. FMQ has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
FMQ has been shown to have a variety of biochemical and physiological effects. Studies have shown that FMQ can induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. FMQ has also been shown to have anti-inflammatory properties and can inhibit the production of cytokines and chemokines.
実験室実験の利点と制限
FMQ has several advantages for lab experiments. It is a synthetic compound, which means it can be easily produced in large quantities and is readily available for research purposes. FMQ has also been shown to have low toxicity, which makes it a safe compound to work with in the lab. However, there are also limitations to using FMQ in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on cells. Additionally, FMQ has only been studied in vitro, which means its effects in vivo are not yet known.
将来の方向性
There are several future directions for research on FMQ. One area of research is to further investigate its mechanism of action and how it interacts with specific enzymes and signaling pathways in cells. Another area of research is to study its effects in vivo and determine its potential as a therapeutic agent for cancer and neurodegenerative disorders. Additionally, research could be conducted to identify analogs of FMQ that have improved potency and selectivity for specific targets.
合成法
The synthesis of FMQ involves the reaction of 4-fluoroacetophenone with ethyl acetoacetate in the presence of ammonium acetate to form 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 2-aminobenzoic acid in the presence of phosphorus oxychloride to form FMQ.
科学的研究の応用
FMQ has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that FMQ has anti-cancer properties and can induce apoptosis in cancer cells. FMQ has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
3-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O/c1-11-16(12-6-8-13(19)9-7-12)17(22-21-11)23-10-20-15-5-3-2-4-14(15)18(23)24/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALQRGLEPWGKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N2C=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(2-hydroxyethyl)-1-piperazinyl]-1,1-diphenyl-3-pentyn-1-ol dihydrochloride](/img/structure/B5086206.png)

![ethyl 4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5086220.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B5086230.png)

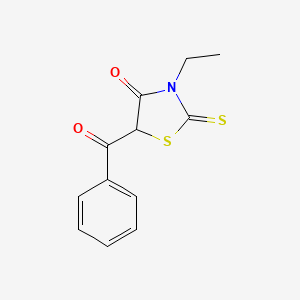
![2-[(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)methyl]-4-bromophenol ethanedioate (salt)](/img/structure/B5086248.png)
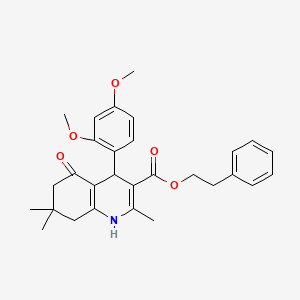
![2-[(4-phenoxybutyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5086261.png)
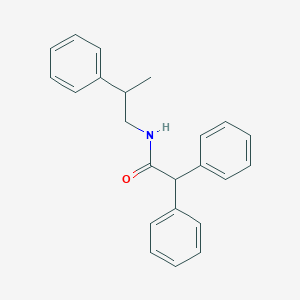
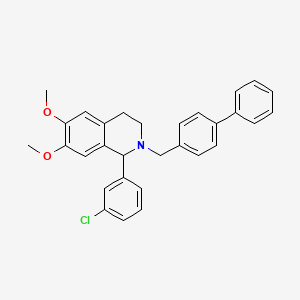
![3-(3-methoxyphenyl)-5-[(6-methyl-3-pyridinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5086294.png)
